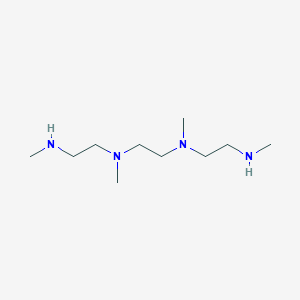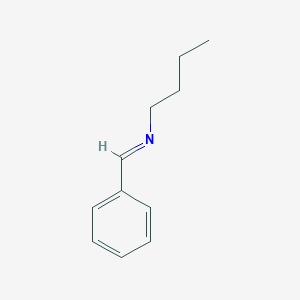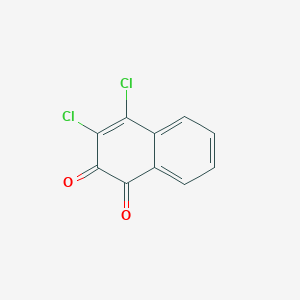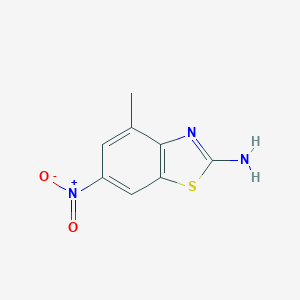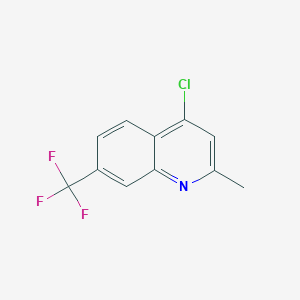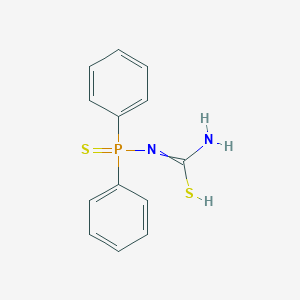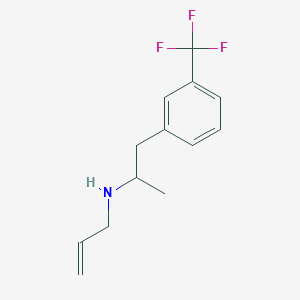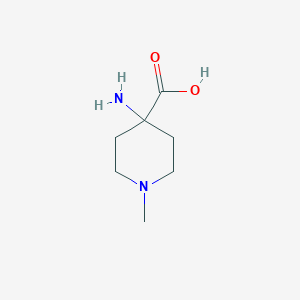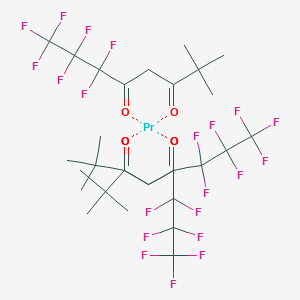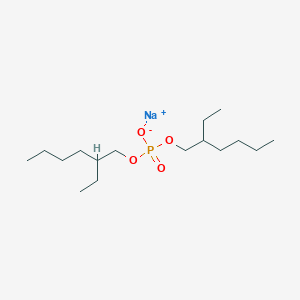
Sodium bis(2-ethylhexyl) phosphate
Vue d'ensemble
Description
Sodium bis(2-ethylhexyl) phosphate is an organophosphorus compound with the molecular formula C16H34NaO4P. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid. This compound is widely used in various industrial applications, particularly as a surfactant and an extractant for metal ions. Its unique chemical structure allows it to interact with both polar and non-polar substances, making it highly versatile in different chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction proceeds as follows:
- Phosphorus oxychloride is added to a reaction kettle containing 2-ethylhexanol and a catalyst.
- The mixture is stirred at a controlled temperature, usually between 15-25°C, for several hours.
- The generated hydrogen chloride gas is removed, and the reaction continues at an elevated temperature of 40-70°C.
- Sodium hydroxide solution is then added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the conversion rate and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metal ions to form metal-phosphate complexes.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(2-ethylhexyl) phosphoric acid and sodium hydroxide.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts, acids, and bases.
Conditions: Reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products:
Metal-Phosphate Complexes: These are formed when this compound reacts with metal ions.
Bis(2-ethylhexyl) Phosphoric Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
Sodium bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction of rare earth metals and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of sodium bis(2-ethylhexyl) phosphate involves its ability to form micelles and interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and extractant. In metal extraction, it forms stable complexes with metal ions, facilitating their separation from other components .
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Comparison: Sodium bis(2-ethylhexyl) phosphate is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous systems for metal extraction and as a surfactant .
Propriétés
Numéro CAS |
141-65-1 |
|---|---|
Formule moléculaire |
C16H35NaO4P |
Poids moléculaire |
345.41 g/mol |
Nom IUPAC |
sodium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |
Clé InChI |
ANKKKXPKAZWSGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
SMILES isomérique |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
SMILES canonique |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |
Key on ui other cas no. |
141-65-1 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
298-07-7 (Parent) |
Synonymes |
di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
